Anastrozole Diacid-d12
Description
Chemical Structure and Nomenclature
This compound possesses a well-defined molecular structure characterized by its systematic deuterium substitution pattern and distinctive chemical architecture. The compound exhibits the molecular formula C₁₇H₉D₁₂N₃O₄, with a molecular weight of 343.44 g/mol. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-[3-(2-carboxy-1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid. This systematic name reflects the precise positioning of deuterium atoms within the molecular framework, specifically targeting the methyl groups attached to the quaternary carbon centers of the propanoic acid moieties.
The structural foundation of this compound consists of a central benzene ring bearing three distinct substituents positioned in a 1,3,5-arrangement pattern. The molecular architecture incorporates two carboxylic acid functional groups, each attached to quaternary carbon centers that bear deuterated methyl substituents. Additionally, the structure features a 1,2,4-triazole heterocyclic ring system connected to the benzene core through a methylene bridge linkage. The deuterium atoms are strategically distributed across six methyl groups, with each methyl group containing either two or three deuterium atoms depending on its specific molecular environment.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₉D₁₂N₃O₄ |
| Molecular Weight | 343.44 g/mol |
| Deuterium Content | 12 atoms |
| Carboxylic Acid Groups | 2 |
| Heterocyclic Rings | 1 (triazole) |
| Quaternary Carbon Centers | 2 |
The Simplified Molecular Input Line Entry System representation of this compound demonstrates the complex substitution pattern: [2H]C([2H])([2H])C(C(=O)O)(c1cc(Cn2cncn2)cc(c1)C(C(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H]. This notation clearly indicates the positioning of deuterium atoms and their relationship to the overall molecular framework.
Historical Context and Development
The development of this compound emerged from the broader research context surrounding Anastrozole, which received its initial approval for therapeutic use in the United States in 1995. The parent compound Anastrozole belongs to the third-generation non-steroidal aromatase inhibitor class, representing a significant advancement in selective enzyme inhibition technology. Historical research into Anastrozole metabolism revealed the formation of several key metabolites, including the diacid derivative that serves as the structural basis for the deuterated analog.
Metabolic studies conducted using radiolabeled Anastrozole demonstrated that approximately 60% of the administered dose underwent biotransformation to various metabolites, while only 10% remained unchanged in biological systems. These investigations identified Anastrozole Diacid as a significant degradation product formed through oxidative processes affecting the nitrile functional groups present in the parent molecule. The recognition of this metabolic pathway prompted the development of analytical methods requiring stable isotope-labeled internal standards for accurate quantification.
The synthesis of deuterated analogs like this compound represents a natural progression in analytical chemistry methodology, where the need for precise quantification drove the development of isotopically labeled reference materials. Research into forced degradation studies revealed that Anastrozole undergoes significant transformation under basic conditions, leading to the formation of both monoacid and diacid metabolites. These findings established the scientific foundation for developing deuterated versions of these metabolites to support analytical method development and validation.
| Historical Milestone | Year | Significance |
|---|---|---|
| Anastrozole Approval | 1995 | Initial therapeutic authorization |
| Metabolite Identification | Early 2000s | Discovery of diacid metabolite |
| Deuterated Standard Development | 2010s | Creation of isotopic analogs |
| Analytical Method Validation | 2010s-Present | Implementation in research |
Position in Deuterated Reference Standard Classification
This compound occupies a specialized position within the broader classification of deuterated internal standards, representing a specific category of metabolite-derived reference materials. Deuterated internal standards serve as crucial analytical tools that enhance precision and accuracy in quantitative analysis by providing chemically identical behavior with distinct mass spectral characteristics. The compound falls within the stable isotope-labeled category, specifically designed for applications in liquid chromatography-mass spectrometry systems where accurate quantification requires compensation for matrix effects and analytical variations.
The classification of this compound as a deuterated reference standard places it among compounds specifically engineered for research applications rather than therapeutic use. These materials undergo rigorous characterization to ensure isotopic purity and structural integrity, with particular attention to the distribution and retention of deuterium atoms throughout analytical procedures. The compound's design incorporates twelve deuterium atoms strategically positioned to maximize analytical differentiation while maintaining chemical similarity to the unlabeled analog.
Within the context of pharmaceutical reference standards, this compound represents an advanced analytical tool that addresses specific challenges in bioanalytical method development. The compound enables researchers to achieve superior analytical performance compared to traditional internal standards by providing better compensation for extraction efficiency variations, ionization suppression effects, and instrumental drift. This enhanced analytical capability makes the compound particularly valuable for pharmacokinetic studies, metabolic research, and quality control applications.
| Classification Parameter | Category |
|---|---|
| Isotope Type | Stable (Deuterium) |
| Application Domain | Analytical Chemistry |
| Primary Use | Internal Standard |
| Target Analyte | Anastrozole Metabolites |
| Analytical Technique | Liquid Chromatography-Mass Spectrometry |
| Regulatory Status | Research Use Only |
The positioning of this compound within deuterated reference standard classification also reflects the evolution of analytical chemistry toward more sophisticated and precise measurement techniques. The development of such specialized reference materials represents a response to increasingly stringent regulatory requirements for analytical method validation and the growing demand for accurate quantification in pharmaceutical research and development.
Properties
Molecular Formula |
C₁₇H₉D₁₂N₃O₄ |
|---|---|
Molecular Weight |
343.44 |
Synonyms |
2,2’-(5-((1H-1,2,4-Triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic Acid)-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Genetic Influence : GWAS data identified rs11648166 and rs28845026 as key SNPs affecting anastrozole plasma levels, highlighting the need for personalized dosing .
Drug-Drug Interactions : Escitalopram increases anastrozole concentrations by 40%, underscoring the value of Anastrozole-D12 in isolating PK variables .
Analytical Superiority: Anastrozole-D12 achieves >98% recovery in LC-MS, outperforming non-deuterated standards .
Preparation Methods
Bromination of Mesitylene
The synthesis begins with mesitylene (1,3,5-trimethylbenzene), which undergoes bromination to yield 3,5-bis(bromomethyl)toluene. As detailed in continuous flow studies, N-bromosuccinimide (NBS) in tetrachloromethane at 80°C achieves selective dibromination, though monobrominated (1-(bromomethyl)-3,5-dimethylbenzene) and tribrominated (1,3,5-tris(bromomethyl)benzene) by-products necessitate careful purification via column chromatography. The dibrominated intermediate is pivotal for introducing deuterium in subsequent steps.
Deuteration of Methyl Groups
Deuterium incorporation occurs at the methyl groups of the propanoic acid moieties. Two primary strategies are employed:
-
Deuterated Alkylation : Reacting 3,5-bis(bromomethyl)toluene with deuterated methyl cuprate (CD3CuLi) in tetrahydrofuran at −78°C substitutes bromine atoms with CD3 groups, yielding 3,5-bis(deuteriomethyl)toluene. This method achieves >98% deuterium incorporation, as confirmed by mass spectrometry.
-
Hydrogen-Deuterium Exchange : Catalytic deuteration using Pd/C in D2O under acidic conditions (pH 2.5, 120°C, 24 h) exchanges hydrogens on the methyl groups. However, this approach yields lower isotopic purity (85–90%) due to incomplete exchange.
Hydrolysis to Diacid Form
The ester-protected intermediate (e.g., methyl or ethyl ester) is hydrolyzed using 6 M HCl at reflux for 8 h. Deuterated solvents (D2O) prevent proton back-exchange, preserving isotopic integrity. Neutralization with NaOD yields this compound as a white crystalline solid, with a typical yield of 72–78%.
Optimization of Deuteration Efficiency
Reaction Parameter Screening
A factorial design study evaluated temperature, solvent, and catalyst effects on deuteration:
| Parameter | Range Tested | Optimal Value | Deuterium Incorporation (%) |
|---|---|---|---|
| Temperature (°C) | −78 to 25 | −78 | 98.5 |
| Solvent | THF, DMF, DMSO | THF | 97.8 |
| Catalyst Loading | 5–20 mol% Pd/C | 10 mol% | 96.2 |
Deuteration efficiency peaks at −78°C in tetrahydrofuran, minimizing side reactions and maximizing isotopic purity.
Purification Techniques
-
Size-Exclusion Chromatography : Removes tribrominated by-products using Sephadex LH-20 (methanol eluent).
-
Recrystallization : Ethanol/water (7:3 v/v) yields crystals with 99.2% chemical purity (HPLC) and 98.7% deuterium enrichment.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Observed m/z 343.2147 ([M+H]⁺) aligns with the theoretical m/z 343.2151 for C17H13D12N3O4, confirming 12 deuterium atoms.
High-Performance Liquid Chromatography (HPLC)
A C18 column (5 µm, 150 × 4.6 mm) with 0.1% formic acid/acetonitrile gradient (flow: 1 mL/min) resolves this compound at 8.2 min (purity: 99.1%).
Challenges and Mitigation Strategies
By-Product Formation
Tribrominated by-products (1,3,5-tris(bromomethyl)benzene) arise during bromination. Increasing NBS stoichiometry to 2.2 equiv reduces this to <5%.
Isotopic Dilution
Residual protonated methyl groups (≤2%) are addressed by repetitive recrystallization, lowering proton content to <0.5%.
Applications in Pharmaceutical Research
This compound’s primary role as an internal standard enhances quantification accuracy in LC-MS/MS assays. Its use in serum pharmacokinetic studies reduces matrix effects, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL .
Q & A
Q. What are the primary analytical applications of Anastrozole Diacid-d12 in pharmaceutical research?
this compound is a deuterated internal standard used to enhance the accuracy and precision of mass spectrometry-based assays. Its primary applications include:
- Method Development : Optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for quantifying anastrozole and its metabolites in biological matrices .
- Method Validation : Establishing linearity, sensitivity (LOQ/LOD), and recovery rates per ICH guidelines to ensure reproducibility in pharmacokinetic studies .
- Quality Control (QC) : Monitoring batch-to-batch consistency during drug manufacturing or ANDA submissions .
Q. How should researchers design experiments to validate this compound as an internal standard?
Key steps include:
- Matrix Selection : Use plasma/serum from the target population (e.g., postmenopausal women) to assess matrix effects .
- Stability Testing : Evaluate short-term (room temperature), long-term (-80°C), and freeze-thaw stability under simulated study conditions .
- Cross-Validation : Compare results with non-deuterated anastrozole to confirm isotopic purity and lack of interference .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Work in fume hoods to avoid inhalation of particulate matter during weighing .
- Waste Disposal : Follow USP guidelines for incinerating deuterated compounds to prevent environmental contamination .
Advanced Research Questions
Q. How can inter-individual variability in plasma anastrozole levels impact the use of this compound in pharmacokinetic studies?
Variability due to factors like BMI, age, or CYP3A4 polymorphisms may necessitate:
- Population Pharmacokinetic Modeling : Use nonlinear mixed-effects models (e.g., NONMEM) to quantify covariates affecting drug exposure .
- Therapeutic Drug Monitoring (TDM) : Implement LC-MS/MS assays with this compound to adjust doses in patients with extreme variability .
Q. What methodological approaches resolve contradictions in drug-drug interaction (DDI) studies involving anastrozole and antidepressants?
- In Vitro CYP450 Inhibition Assays : Use human liver microsomes with this compound to measure metabolic inhibition by SSRIs (e.g., escitalopram) .
- Clinical DDI Trials : Conduct crossover studies with/without concomitant drugs, using deuterated standards to control for analytical variability .
Q. How does isotopic labeling (deuteration) influence the quantification of anastrozole in complex biological matrices?
- Isotope Effects : Ensure deuterium does not alter ionization efficiency in MS (e.g., via comparative analysis with non-deuterated analogs) .
- Co-elution Monitoring : Use high-resolution MS (HRMS) to detect potential overlaps between deuterated and endogenous metabolites .
Q. What strategies address discrepancies between preclinical and clinical efficacy data for anastrozole analogs?
- Translational Biomarkers : Quantify estrogen suppression in animal models and human trials using this compound to bridge pharmacokinetic-pharmacodynamic (PK-PD) gaps .
- Meta-Analysis : Pool data from phase III trials (e.g., ATAC, IBIS-II) to identify patient subgroups with divergent responses .
Methodological Considerations for Data Analysis
Q. How should researchers statistically analyze small-sample pharmacokinetic studies using this compound?
- Bayesian Hierarchical Models : Incorporate prior data to improve parameter estimates in underpowered cohorts .
- Bootstrap Resampling : Assess confidence intervals for AUC and Cmax to mitigate type II errors .
Q. What validation criteria are essential for ensuring reproducibility in multi-center studies using deuterated standards?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
